ethyl 6-(furan-2-yl)-4-(4-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate
Overview
Description
Ethyl 6-(furan-2-yl)-4-(4-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound that features a furan ring, a sulfonamide group, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(furan-2-yl)-4-(4-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the sulfonamide group: This can be achieved by reacting an amine with methanesulfonyl chloride under basic conditions.
Cyclohexene ring formation: The cyclohexene ring can be formed through Diels-Alder reactions or other cyclization methods.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the cyclohexene ring.
Reduction: Reduction reactions could target the carbonyl group in the cyclohexene ring.
Substitution: The sulfonamide group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Carboxylic acids, ketones.
Reduction products: Alcohols, alkanes.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal chemistry: As a scaffold for drug development, particularly for anti-inflammatory or anticancer agents.
Organic synthesis: As an intermediate in the synthesis of more complex molecules.
Material science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it could involve:
Molecular targets: Enzymes, receptors, or other proteins.
Pathways involved: Inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-(furan-2-yl)-4-(4-aminophenyl)-2-oxocyclohex-3-ene-1-carboxylate: Similar structure but with an amino group instead of a sulfonamide group.
Ethyl 6-(furan-2-yl)-4-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate: Similar structure but with a nitro group instead of a sulfonamide group.
Uniqueness
The presence of the sulfonamide group in ethyl 6-(furan-2-yl)-4-(4-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate may confer unique properties such as enhanced solubility, specific binding interactions, and potential biological activity.
Properties
IUPAC Name |
ethyl 6-(furan-2-yl)-4-[4-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6S/c1-3-26-20(23)19-16(18-5-4-10-27-18)11-14(12-17(19)22)13-6-8-15(9-7-13)21-28(2,24)25/h4-10,12,16,19,21H,3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIGLHYTXFHWLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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